molecular formula C16H16O2 B8491157 1-[4-(2-phenylethoxy)phenyl]ethanone CAS No. 18099-61-1

1-[4-(2-phenylethoxy)phenyl]ethanone

Cat. No.: B8491157
CAS No.: 18099-61-1
M. Wt: 240.30 g/mol
InChI Key: WKAZTGOEVXZSBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-Phenylethoxy)phenyl]ethanone is a high-purity chemical compound intended for research and development purposes. It serves as a valuable synthetic intermediate in organic chemistry, particularly in the construction of more complex molecular architectures. Researchers utilize this and related compounds in various fields, including pharmaceutical development and material science . As a building block, its structure makes it suitable for exploring structure-activity relationships or as a precursor for synthesizing libraries of compounds for biological screening. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and use all appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18099-61-1

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

1-[4-(2-phenylethoxy)phenyl]ethanone

InChI

InChI=1S/C16H16O2/c1-13(17)15-7-9-16(10-8-15)18-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3

InChI Key

WKAZTGOEVXZSBE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCCC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Reaction Chemistry of 1 4 2 Phenylethoxy Phenyl Ethanone

Strategies for the Preparation of 1-[4-(2-phenylethoxy)phenyl]ethanone

The construction of this compound can be approached by forming the central ether bond or by building the substituted acetophenone (B1666503) framework. Each strategy relies on fundamental organic reactions tailored to create the target molecular architecture.

The most prevalent and versatile method for forming the diaryl ether linkage in this molecule is the Williamson ether synthesis. masterorganicchemistry.combyjus.com This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or phenoxide ion. wikipedia.org For the synthesis of this compound, two primary disconnection approaches based on this method are feasible:

Route A: The reaction between the sodium salt of 4-hydroxyacetophenone (the phenoxide) and (2-bromoethyl)benzene (B7723623) (phenethyl bromide).

Route B: The reaction between the sodium salt of 2-phenylethanol (B73330) (the alkoxide) and 1-(4-fluorophenyl)ethanone.

The Williamson ether synthesis proceeds via an SN2 mechanism, where the nucleophilic alkoxide attacks the electrophilic carbon bearing a leaving group. wikipedia.org This mechanism is most efficient with primary alkyl halides, as secondary and tertiary halides tend to undergo elimination as a competing side reaction. byjus.comwikipedia.org Therefore, Route A, which utilizes a primary alkyl halide (phenethyl bromide), is generally the preferred pathway for achieving a higher yield of the desired ether. byjus.com The reaction is typically carried out in a polar aprotic solvent to facilitate the nucleophilic attack.

Table 1: Comparison of Williamson Ether Synthesis Routes
RouteNucleophileElectrophileKey Advantage
A4-acetylphenoxide(2-bromoethyl)benzeneUtilizes a primary alkyl halide, minimizing elimination side reactions. wikipedia.org
B2-phenylethoxide1-(4-fluorophenyl)ethanoneRelies on nucleophilic aromatic substitution, which often requires more forcing conditions.

An alternative synthetic strategy involves first forming the phenylethoxybenzene ether and then introducing the acetyl group. The key reaction for this transformation is the Friedel-Crafts acylation. chemguide.co.uk In this electrophilic aromatic substitution reaction, phenylethoxybenzene is treated with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). libretexts.orgyoutube.com

The mechanism involves the following steps:

The Lewis acid catalyst activates the acylating agent to generate a highly electrophilic acylium ion. youtube.com

The electron-rich aromatic ring of phenylethoxybenzene attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex. masterorganicchemistry.com

A base removes a proton from the carbon atom where the acyl group has attached, restoring the aromaticity of the ring and yielding the final product. masterorganicchemistry.com

A significant advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting material because the acyl group is deactivating. This prevents further acylation of the product ring. chemguide.co.uk The phenylethoxy group is an ortho-, para-directing activator, meaning the acetyl group will be directed primarily to the para position due to steric hindrance at the ortho positions.

Research into the synthesis of related ketone and ether structures highlights a variety of catalytic systems that can be adapted for the preparation of this compound.

Table 2: Catalytic Systems for Analogous Syntheses
Reaction TypeCatalyst SystemApplicationReference
Friedel-Crafts AcylationAlCl₃, FeCl₃, BF₃Standard Lewis acids for activating acyl halides or anhydrides in electrophilic aromatic substitution. libretexts.org
Williamson Ether SynthesisPhase-Transfer Catalysts (e.g., Tetrabutylammonium bromide)Facilitates the reaction between a water-soluble phenoxide and an organic-soluble alkyl halide.
Hydrogenation of CarbonylSupported Ni₂P/Ni₁₂P₅ NanoparticlesUsed for the chemoselective hydrogenation of an acetophenone carbonyl group to an alcohol, a potential subsequent reaction. science.gov

Chemical Transformations and Reactivity Profiling of this compound

The reactivity of this compound is dictated by its functional groups. The ethanone (B97240) carbonyl group is a site for nucleophilic addition, while the two phenyl rings can undergo electrophilic substitution, with their reactivity modulated by the existing substituents.

The carbonyl group is polarized, with an electrophilic carbon atom that is susceptible to attack by nucleophiles. 182.160.97 This polarity underlies many of its characteristic reactions.

Reduction: The carbonyl group can be reduced to either a secondary alcohol or a methylene (B1212753) group.

Reduction to Alcohol: Treatment with reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) converts the ketone to 1-[4-(2-phenylethoxy)phenyl]ethanol. msu.edu

Deoxygenation to Alkane: The carbonyl can be completely removed to form an ethyl group via methods such as the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) or the Clemmensen reduction (using amalgamated zinc and acid). libretexts.org

Nucleophilic Addition: The carbonyl carbon can be attacked by a variety of nucleophiles. For instance, reaction with hydrazine or substituted hydrazines can yield the corresponding hydrazone derivatives. rasayanjournal.co.in This reaction proceeds via nucleophilic attack on the carbonyl, followed by the elimination of water. rasayanjournal.co.in

Oxidation: Ketones are generally resistant to oxidation under mild conditions. However, strong oxidizing agents and vigorous conditions can cleave the carbon-carbon bonds adjacent to the carbonyl group. msu.edu

Table 3: Summary of Reactions at the Carbonyl Group
Reaction TypeReagentsProduct
Reduction to AlcoholNaBH₄ or LiAlH₄1-[4-(2-phenylethoxy)phenyl]ethanol
Deoxygenation (Wolff-Kishner)H₂NNH₂, KOH1-ethyl-4-(2-phenylethoxy)benzene
Deoxygenation (Clemmensen)Zn(Hg), HCl1-ethyl-4-(2-phenylethoxy)benzene
Hydrazone FormationH₂NNH₂This compound hydrazone

The molecule contains two distinct aromatic rings, each with different susceptibilities to electrophilic aromatic substitution (EAS). wikipedia.org The outcome of an EAS reaction is determined by the directing effects of the substituents already present on the ring. uomustansiriyah.edu.iq

Ring A (4-substituted acetophenone moiety): This ring bears two substituents: the activating ortho-, para-directing phenylethoxy group (-OCH₂CH₂Ph) and the deactivating meta-directing acetyl group (-COCH₃). The ether oxygen is a strong activating group due to its ability to donate electron density into the ring via resonance, stabilizing the cationic intermediate. wikipedia.org The acetyl group is deactivating as it withdraws electron density. In cases of competing directing effects, the more powerful activating group typically controls the position of substitution. Therefore, incoming electrophiles will be directed primarily to the positions ortho to the strongly activating phenylethoxy group (positions 3 and 5).

Ring B (terminal phenyl ring): This ring is part of the phenylethoxy group and is electronically similar to toluene. It is a standard, moderately activated aromatic ring and will undergo electrophilic substitution at the ortho and para positions relative to the ethyl group.

Nucleophilic Substitution Reactions

The primary method for synthesizing the ether linkage in this compound is through nucleophilic substitution, most notably the Williamson ether synthesis. youtube.comnumberanalytics.com This reaction is a cornerstone of organic chemistry for the formation of ethers and proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. numberanalytics.commasterorganicchemistry.com

The synthesis of this compound via this pathway involves the reaction between a phenoxide ion and a suitable alkyl halide or sulfonate. Specifically, the process commences with the deprotonation of 4-hydroxyacetophenone to form a potent nucleophile, the 4-acetylphenoxide ion. This is typically achieved using a base. The subsequent step involves the SN2 attack of this phenoxide on an electrophile such as (2-bromoethyl)benzene or phenethyl tosylate. libretexts.org

The mechanism involves two key steps:

Formation of the Nucleophile : A base removes the acidic proton from the hydroxyl group of 4-hydroxyacetophenone. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). youtube.com The choice of base can influence reaction conditions and safety profiles.

SN2 Attack : The resulting phenoxide ion attacks the electrophilic carbon of the phenethyl halide, displacing the leaving group (e.g., Br⁻ or TsO⁻) in a single, concerted step to form the desired ether product. masterorganicchemistry.com

For the SN2 reaction to be efficient, primary alkyl halides are preferred as the electrophile to minimize competing elimination reactions (E2), which can become significant with secondary and tertiary halides. masterorganicchemistry.comlibretexts.org The use of (2-bromoethyl)benzene, a primary halide, makes this a favorable pathway.

The table below outlines typical components and conditions for this synthesis.

Reactant 1 (Nucleophile Precursor) Reactant 2 (Electrophile) Base Solvent Product
4-Hydroxyacetophenone(2-Bromoethyl)benzeneK₂CO₃Acetone, DMFThis compound
4-HydroxyacetophenonePhenethyl tosylateNaHTHF, DMFThis compound
Sodium 4-acetylphenoxide(2-Bromoethyl)benzeneN/AEthanol (B145695)This compound
4-Hydroxyacetophenone(2-Chloroethyl)benzeneNaOH (with phase-transfer catalyst)Toluene/WaterThis compound

This table presents illustrative examples of reaction components for the Williamson ether synthesis.

Oxidation and Reduction Pathways of the this compound Scaffold

The this compound scaffold contains two primary functional groups that can undergo oxidation and reduction: the ketone carbonyl group and the aromatic rings. The reactivity of these sites allows for the synthesis of various derivatives.

Reduction Pathways:

The most common transformation is the reduction of the ketone group to a secondary alcohol, which yields 1-[4-(2-phenylethoxy)phenyl]ethanol. This reaction is a staple in organic synthesis and can be achieved with high selectivity.

Chemoselective Carbonyl Reduction : Reagents like sodium borohydride (NaBH₄) are highly effective for the selective reduction of ketones and aldehydes. researchgate.net In solvents such as methanol (B129727) or ethanol, NaBH₄ will reduce the ketone in this compound to the corresponding alcohol without affecting the aromatic rings or the ether linkage.

Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) and a metal catalyst. The choice of catalyst and reaction conditions determines the outcome. researchgate.net

Selective Ketone Hydrogenation : Catalysts such as silver (Ag) have shown high selectivity for the hydrogenation of the C=O bond in aromatic ketones over the phenyl group. researchgate.net

Full Reduction : More active catalysts like platinum (Pt) or palladium (Pd) under more forcing conditions (higher pressure and temperature) can lead to the reduction of both the ketone and the aromatic rings, resulting in 1-[4-(2-cyclohexyletheoxy)phenyl]cyclohexylethanol. researchgate.net

Oxidation Pathways:

While the ketone functional group is relatively resistant to oxidation without carbon-carbon bond cleavage, other parts of the scaffold can be oxidized under specific conditions.

Baeyer-Villiger Oxidation : This reaction converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). For this compound, this would involve the insertion of an oxygen atom between the carbonyl carbon and the aryl ring, yielding 4-(2-phenylethoxy)phenyl acetate. The migratory aptitude of the aryl group being greater than the methyl group dictates the regioselectivity of the oxygen insertion.

Haloform Reaction : As a methyl ketone, this compound can undergo the haloform reaction in the presence of a base and a halogen (e.g., I₂, Br₂). This reaction would convert the acetyl group into a carboxylate, yielding 4-(2-phenylethoxy)benzoic acid after an acidic workup, and producing a haloform (e.g., iodoform, bromoform).

The following table summarizes these potential transformations.

Transformation Reagent(s) Functional Group Targeted Product
Reduction NaBH₄, EthanolKetone1-[4-(2-phenylethoxy)phenyl]ethanol
Reduction H₂, Ag catalystKetone1-[4-(2-phenylethoxy)phenyl]ethanol
Reduction H₂, PtO₂ (high pressure)Ketone & Aromatic Rings1-[4-(2-cyclohexyletheoxy)phenyl]cyclohexylethanol
Oxidation m-CPBAKetone4-(2-phenylethoxy)phenyl acetate
Oxidation I₂, NaOH then H₃O⁺Methyl Ketone4-(2-phenylethoxy)benzoic acid

This table details potential oxidation and reduction reactions for the this compound scaffold.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact, improve safety, and increase efficiency. rsc.org The conventional Williamson ether synthesis, while effective, often utilizes hazardous solvents and reagents, presenting opportunities for sustainable improvements. researchgate.net

Key green chemistry principles applicable to this synthesis include:

Safer Solvents and Auxiliaries (Principle #5) : Traditional solvents like dimethylformamide (DMF) are effective but pose significant health risks. Greener alternatives include shifting to benign solvents like ethanol or employing solvent-free reaction conditions. researchgate.netnih.gov

Use of Catalysis (Principle #9) : Phase-transfer catalysts (PTCs), such as quaternary ammonium (B1175870) salts, can facilitate the Williamson ether synthesis in a two-phase system (e.g., toluene/water). This avoids the need for anhydrous conditions and hazardous solvents, allowing for the use of safer bases like NaOH.

Reduce Derivatives (Principle #8) : Optimizing the synthetic route to be a one-pot procedure, where the phenoxide formation and subsequent alkylation occur in the same vessel without isolating intermediates, aligns with this principle by reducing waste and resource consumption. nih.gov

Safer Chemistry for Accident Prevention (Principle #12) : Replacing hazardous and highly reactive bases like sodium hydride (NaH), which produces flammable hydrogen gas, with milder and easier-to-handle bases like potassium carbonate (K₂CO₃) significantly improves the intrinsic safety of the process.

The table below connects these principles with specific improvements for the synthesis of this compound.

Green Chemistry Principle Conventional Method Component Greener Alternative/Improvement Benefit
#5: Safer Solvents Dimethylformamide (DMF)Ethanol, Water (with PTC), or solvent-freeReduced toxicity and environmental impact. researchgate.net
#6: Energy Efficiency Conventional heating (reflux)Microwave irradiation, UltrasoundDrastically reduced reaction times and energy usage. researchgate.netnih.gov
#9: Catalysis Stoichiometric strong base (e.g., NaH)Phase-Transfer Catalyst (PTC) with NaOHEnables use of safer solvents and bases, improves reaction rate.
#12: Accident Prevention Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)Eliminates flammable H₂ byproduct, easier handling.

This table illustrates the application of green chemistry principles to optimize the synthesis of this compound.

Despite a comprehensive search for spectroscopic data pertaining to the chemical compound this compound, specific experimental data for ¹H NMR, ¹³C NMR, 2D NMR, IR, and EI-MS analyses could not be located in publicly available scientific literature and databases.

The information found relates to structurally similar but distinct molecules, such as those with a phenylethynyl group (a carbon-carbon triple bond) instead of a phenylethoxy group, or compounds lacking the ether oxygen. Using data from these analogues would not provide a scientifically accurate elucidation of the specified compound, this compound, and would therefore violate the core requirements of the requested article.

Furthermore, a product listing for the compound from a major chemical supplier explicitly states that analytical data is not collected for this specific chemical. This indicates a general lack of published, detailed spectroscopic characterization for this molecule.

Without access to the primary spectral data, it is not possible to generate the thorough and scientifically accurate content required for the outlined sections and subsections. An article based on speculation or data from incorrect compounds would be misleading and scientifically unsound. Therefore, the requested article cannot be generated at this time.

Advanced Spectroscopic and Structural Elucidation of 1 4 2 Phenylethoxy Phenyl Ethanone

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a critical analytical technique for the precise determination of a molecule's elemental composition by measuring its mass-to-charge ratio to a very high degree of accuracy. For 1-[4-(2-phenylethoxy)phenyl]ethanone, HRMS would be instrumental in confirming its molecular formula, C₁₆H₁₆O₂.

The theoretical exact mass of a molecule is calculated by summing the masses of its most abundant isotopes. This calculated value can then be compared to the experimentally determined mass from an HRMS analysis. A close correlation between the theoretical and experimental masses provides strong evidence for the compound's identity and purity.

The expected HRMS data for the protonated molecular ion [M+H]⁺ of this compound is presented below.

ParameterExpected Value
Molecular Formula C₁₆H₁₆O₂
Theoretical Exact Mass 240.11503 u
Monoisotopic Mass of [M+H]⁺ 241.12284 u

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The structure of this compound contains a substituted acetophenone (B1666503) chromophore, which is expected to give rise to characteristic absorption bands.

The key electronic transitions in this molecule would be the π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, arise from the excitation of electrons in the π-orbitals of the aromatic rings and the carbonyl group. The n → π* transition, which is generally weaker, involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π*-orbital.

Due to the extended conjugation provided by the substituted phenyl ring, a bathochromic (red) shift of the absorption maxima is anticipated compared to unsubstituted acetophenone. The presence of the phenylethoxy group, an electron-donating group, is likely to further influence the position and intensity of these absorption bands. A comparative analysis with related compounds is presented below.

CompoundSolventλmax (π → π) (nm)λmax (n → π) (nm)
AcetophenoneWater~244~280
This compound (Predicted) ->244>280

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing (if applicable to related compounds)

X-ray diffraction analysis of a single crystal provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing. While no experimental crystal structure for this compound has been reported, analysis of structurally similar molecules can provide valuable predictions regarding its solid-state conformation.

The molecule possesses considerable conformational flexibility, particularly around the ether linkage and the ethyl bridge. The dihedral angles between the two phenyl rings and the orientation of the acetyl group would be key structural features.

In the solid state, the crystal packing would likely be influenced by weak intermolecular interactions such as C-H···O hydrogen bonds involving the carbonyl oxygen and aromatic C-H donors. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules could play a significant role in stabilizing the crystal lattice.

For comparative purposes, the crystallographic data for a related compound, 4-acetylphenyl 3-methylbenzoate, is presented. This molecule shares the 4-acetylphenyl moiety.

Compound4-acetylphenyl 3-methylbenzoate
Molecular Formula C₁₆H₁₄O₃
Crystal System Monoclinic
Space Group P2₁/c
Key Interactions C-H···O hydrogen bonds

Computational and Theoretical Chemistry Studies of 1 4 2 Phenylethoxy Phenyl Ethanone

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to modern chemistry, providing insights that are often difficult or impossible to obtain through experimental means alone. For a molecule like 1-[4-(2-phenylethoxy)phenyl]ethanone, these methods would be invaluable.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to map its potential energy surface. For this compound, a DFT study would precisely calculate bond lengths, bond angles, and dihedral angles, revealing the preferred conformation of the phenylethoxy side chain relative to the phenyl ethanone (B97240) moiety. Understanding the energy landscapes would also identify conformational isomers and the energy barriers between them, which is critical for understanding its flexibility and interactions. However, specific DFT-optimized coordinates and energy landscape data for this compound are not currently published.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. A detailed analysis for this compound would map the distribution of these orbitals, highlighting the likely sites for electrophilic and nucleophilic attack. Without dedicated research, specific values for the HOMO-LUMO energies and their distribution remain undetermined.

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution and Interaction Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, prone to nucleophilic attack). For this compound, an MEP analysis would pinpoint the electronegative oxygen atom of the carbonyl group as a site of negative potential and the hydrogen atoms as sites of positive potential, offering insights into its intermolecular interactions. Regrettably, published MEP maps for this specific molecule are unavailable.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density. An NBO analysis of this compound would quantify the stabilization energies associated with various intramolecular interactions, such as those between the phenyl rings and the ether linkage. This information is currently not available in the scientific literature.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of a compound's behavior. For this compound, MD simulations could reveal its conformational flexibility in different solvent environments. This would be particularly insightful for understanding how the molecule behaves in solution, including its interactions with solvent molecules and its potential to adopt different shapes, which can influence its physical and chemical properties. To date, no such simulation studies have been published.

Prediction of Spectroscopic Parameters through Theoretical Methods (e.g., NMR, IR, UV-Vis)

Theoretical calculations can predict spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental spectra. For this compound, computational methods could predict its Nuclear Magnetic Resonance (NMR) chemical shifts, the vibrational frequencies of its Infrared (IR) spectrum, and its electronic transitions in the Ultraviolet-Visible (UV-Vis) spectrum. This theoretical data would be invaluable for confirming the structure and purity of synthesized samples. However, a comprehensive theoretical prediction of the spectroscopic parameters for this compound has yet to be reported.

Computational Evaluation of Reaction Mechanisms and Transition States for this compound Transformations

As of the latest available research, specific computational studies detailing the reaction mechanisms and transition states for transformations involving this compound are not present in the scientific literature. While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction pathways, energy barriers, and the geometries of transition states for a wide array of chemical reactions, dedicated research focusing on this particular ketone derivative has not been published.

Theoretical investigations on analogous chemical structures can provide insights into potential reaction mechanisms. For instance, studies on other aryl ketones often explore reactions such as nucleophilic additions to the carbonyl group, reductions, and various coupling reactions. Computational models for these transformations typically involve calculating the potential energy surface to identify the lowest energy pathway from reactants to products. This includes the identification of key intermediates and transition states, which are critical for understanding the reaction kinetics and selectivity.

For example, a theoretical investigation into the mechanism of a specific reaction could yield data such as that presented in the hypothetical table below.

Hypothetical Data Table for a Studied Reaction Transformation

Reaction StepTransition StateActivation Energy (kcal/mol)
Nucleophilic AttackTS115.2
Proton TransferTS28.5

Such a table would be accompanied by detailed analysis of the geometries of the transition states, illustrating the bond-breaking and bond-forming processes.

However, it must be reiterated that the search of current scientific databases does not yield specific studies that have performed these computational evaluations for this compound. Therefore, a detailed discussion of its reaction mechanisms and transition states, supported by published research findings and data tables, cannot be provided at this time. Future computational chemistry research may address this specific compound and its reactivity.

Investigation of Biological Activities and Medicinal Chemistry Potential of the 1 4 2 Phenylethoxy Phenyl Ethanone Scaffold

In Vitro Pharmacological Characterization of Related Phenylethoxy-Containing Compounds

The 1-[4-(2-phenylethoxy)phenyl]ethanone scaffold serves as a foundational structure for a variety of derivatives that have been investigated for their potential pharmacological activities. This section explores the in vitro biological characterization of compounds that share the core phenylethoxy feature, detailing their interactions with biological targets and their effects on cellular processes.

Receptor Binding and Agonistic/Antagonistic Activities (e.g., PPARα agonism of phenylethoxy chalcone (B49325) hybrids)

Compounds incorporating the phenylethoxy moiety have been shown to interact with specific receptors, modulating their activity. A notable example is the investigation of phenylethoxy chalcone fibrate hybrids as agonists for the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.

A series of novel 4-benzyloxy and 4-(2-phenylethoxy) chalcone fibrate hybrids were synthesized and evaluated for their potential as PPARα agonists. Among these, the 2-propanoic acid derivative 10a and the 2-butanoic acid congener 10i demonstrated significant PPARα agonistic activity. Compound 10a exhibited an Emax% value of 50.80% with an EC50 of 8.9 μM, while compound 10i showed an Emax% of 90.55% and an EC50 of 25.0 μM. These activities were comparable to the reference drug, fenofibric acid, which has an Emax of 100% and an EC50 of 23.22 μM. acs.org Further investigation in HepG2 cells revealed that these compounds also stimulated the transcription of the carnitine palmitoyltransferase 1A gene and increased the expression of the PPARα protein. acs.org

Table 1: PPARα Agonistic Activity of Phenylethoxy Chalcone Fibrate Hybrids

Compound Emax% EC50 (μM)
10a 50.80 8.9
10i 90.55 25.0
Fenofibric Acid 100 23.22

Cell-Based Assays for Proliferation and Apoptosis Modulation (e.g., anticancer properties, inhibition of cancer cell proliferation, induction of apoptosis from related aryl alkynones and phenylethoxy derivatives)

Derivatives containing the phenylethoxy moiety have demonstrated significant potential in the realm of oncology by inhibiting cancer cell proliferation and inducing apoptosis (programmed cell death).

For example, a series of novel phenoxy-((phenylethynyl)selanyl)propan-2-ol derivatives were synthesized and evaluated for their anti-proliferative activities against human cancer cell lines. Among the 23 compounds, those with a halogen substituent at the 2- or 4-position of the phenoxy group, such as compounds 3g , 3h , and 3h-2 , exhibited the most potent anti-proliferative activity. mdpi.com Similarly, phenylacetamide derivatives have been shown to be highly effective against cancer cells by triggering apoptosis. frontiersin.org Specifically, the 3d derivative showed a potent IC50 value of 0.6±0.08 μM against MDA-MB-468 and PC-12 cancer cells. frontiersin.org This compound was found to upregulate the expression of pro-apoptotic proteins like Bax and FasL, while also increasing the activity of caspase 3, a key executioner enzyme in the apoptotic cascade. frontiersin.org

Phenylethanoid glycosides have also been studied for their effects on apoptosis in tumor cells. These compounds have been shown to induce the mitochondrial apoptotic pathway. nih.gov

Table 3: Anticancer Activity of Related Phenylacetamide Derivatives

Cell Line Compound IC50 (μM)
MDA-MB-468 3d derivative 0.6 ± 0.08
PC-12 3d derivative 0.6 ± 0.08
MCF-7 3c derivative 0.7 ± 0.08
MCF-7 3d derivative 0.7 ± 0.4

Evaluation of Cellular Pathway Interference (e.g., cell cycle progression, mitochondrial function)

Compounds structurally related to this compound have been shown to interfere with fundamental cellular pathways, including cell cycle progression and mitochondrial function, which are often dysregulated in diseases like cancer.

Several studies have demonstrated that derivatives with structural similarities to the phenylethoxy scaffold can induce cell cycle arrest in cancer cells. For instance, novel pyrazolo[3,4-b]pyridine derivatives were found to arrest the cell cycle at different phases. Compound 9a caused cell cycle arrest at the S phase in Hela cells, while compound 14g led to G2/M phase arrest in MCF7 cells and S phase arrest in HCT-116 cells. mdpi.com Similarly, certain quillaic acid derivatives have been shown to induce a dose-dependent G1 phase-transition arrest in HCT116 cells. frontiersin.org

Regarding mitochondrial function, phenethyl isothiocyanate, a compound with a related phenethyl group, has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) in the mitochondria of cervical cancer cells. frontiersin.org This leads to a decrease in the mitochondrial membrane potential, a key event in the early stages of apoptosis. frontiersin.org

In Vitro Antimicrobial and Antifungal Efficacy (e.g., against Candida albicans by phenylethoxy chromen-2-ones)

The phenylethoxy structural motif has been incorporated into various heterocyclic systems, leading to compounds with promising antimicrobial and antifungal properties. Chromen-2-one (coumarin) derivatives, in particular, have been a focus of such investigations.

A study on the antifungal activity of various chromone (B188151) derivatives against nine Candida species revealed that certain compounds exhibited significant efficacy. Notably, four chromone-3-carbonitriles, including 6-bromochromone-3-carbonitrile (6), chromone-3-carbonitrile (12), 6-isopropylchromone-3-carbonitrile (23), and 6-methylchromone-3-carbonitrile (25), displayed good antifungal activity with Minimum Inhibitory Concentrations (MICs) ranging from 5 to 50 µg/mL against C. albicans, C. glabrata, and C. parapsilosis. nih.gov These compounds were found to be fungicidal, and their activity was also observed against clinical isolates of C. albicans and C. tropicalis. nih.gov

Furthermore, newly synthesized coumarins such as 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-one and 4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-one were tested against Aspergillus niger and Candida albicans and showed significant antifungal activities when compared to the standard drug fluconazole. nih.gov

Table 4: Antifungal Activity of Chromone-3-carbonitriles against Candida Species

Compound C. albicans MIC (µg/mL) C. glabrata MIC (µg/mL) C. parapsilosis MIC (µg/mL)
6-bromochromone-3-carbonitrile (6) 5-50 5-50 5-50
chromone-3-carbonitrile (12) 5-50 5-50 5-50
6-isopropylchromone-3-carbonitrile (23) 5-50 5-50 5-50
6-methylchromone-3-carbonitrile (25) 5-50 5-50 5-50

Antioxidant Activity Assessment of Phenylethoxy Analogs

The presence of a phenolic ether linkage in the this compound scaffold suggests that its derivatives may possess antioxidant properties. The antioxidant activity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals.

The structure-activity relationship of phenylethanoid glycosides on antioxidative activity has been studied, revealing that the antioxidant capacity is related to the number of phenolic hydroxyl groups, steric hindrance, and the position of these hydroxyls. nih.gov For instance, the antioxidative activity of six phenylethanoid glycosides was determined using a DPPH assay, showing a dose-dependent effect. The order of antioxidant strength was found to be: 2'-Acetylacteoside > ActeosideTubuloside BIsoacteoside > Echinacoside > Cistanoside A . nih.gov

Furthermore, studies on various phenolic compounds have established that their antioxidant activity is influenced by their molecular structure. researchgate.net The position of active groups plays a crucial role, with the ortho position often being the most active due to its ability to form intramolecular hydrogen bonds, followed by the para and then the meta positions. researchgate.net

Table 5: Relative Antioxidant Activity of Phenylethanoid Glycosides

Compound Relative Antioxidant Strength
2'-Acetylacteoside Highest
Acteoside High
Tubuloside B Moderate
Isoacteoside Moderate
Echinacoside Lower
Cistanoside A Lowest

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For the this compound scaffold, a systematic investigation would involve modifying its three key components: the two aromatic rings, the ethoxy linker, and the ethanone (B97240) moiety.

Impact of Aromatic Substitutions on Biological Efficacy

The biological efficacy of compounds containing multiple aromatic rings is often highly sensitive to the nature and position of substituents on these rings. Substituents can influence a molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its ability to bind to a target receptor or enzyme.

In studies of other acetophenone (B1666503) derivatives, the shape and lipophilicity of substituents on the aromatic ring have been shown to dramatically affect biological activity. nih.gov For instance, research on benzyloxy-substituted acetophenones as monoamine oxidase B (MAO-B) inhibitors indicated that halogen-substituted benzyloxy groups at specific positions were favorable for inhibitory activity. A general SAR exploration of the this compound scaffold would involve introducing a variety of substituents onto both the 4-acetylphenyl ring (Ring A) and the terminal phenyl ring (Ring B). Key modifications would include:

Electron-donating groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) can increase electron density and may enhance interactions with specific residues in a binding pocket.

Electron-withdrawing groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) reduce electron density and can alter binding modes or metabolic stability.

Halogens: Fluorine, chlorine, and bromine are commonly used to modulate lipophilicity and can form halogen bonds, potentially increasing binding affinity.

Hydrogen-bonding groups: Hydroxyl (-OH) or amino (-NH₂) groups can form additional hydrogen bonds with a biological target, significantly enhancing potency.

The following table illustrates a hypothetical SAR study design for aromatic substitutions on the this compound scaffold.

Derivative IDRing A Substitution (Position)Ring B Substitution (Position)Rationale for Modification
Parent NoneNoneBaseline compound
Deriv-A1 3-Methoxy (-OCH₃)NoneInvestigate effect of EDG on Ring A
Deriv-A2 3-Nitro (-NO₂)NoneInvestigate effect of EWG on Ring A
Deriv-B1 None4-Chloro (-Cl)Modulate lipophilicity and electronics of Ring B
Deriv-B2 None4-Hydroxy (-OH)Introduce hydrogen bond donor on Ring B
Deriv-B3 None4-Trifluoromethyl (-CF₃)Strong EWG to probe electronic requirements
Deriv-AB1 3-Fluoro (-F)4-Fluoro (-F)Evaluate poly-halogenation effects

Modifications to the Ethoxy Linker and Their Effects on Activity

Linker Length: Altering the number of methylene (B1212753) units (e.g., from ethoxy to propoxy or butoxy) would change the distance between the aromatic rings. This can be crucial for achieving an optimal fit within a binding site. Studies on other classes of molecules have shown that linker length is often essential for retaining activity. nih.gov

Linker Rigidity: Introducing conformational constraints, such as double bonds or cyclopropane (B1198618) rings within the linker, can lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity.

Heteroatom Substitution: Replacing the ether oxygen with a sulfur atom (thioether) or a nitrogen atom (amine) would alter the linker's hydrogen-bonding capacity, polarity, and bond angles, which could profoundly impact biological interactions.

The table below outlines potential modifications to the ethoxy linker.

Derivative IDLinker ModificationRationale for Modification
Parent -O-CH₂-CH₂-Baseline linker
Deriv-L1 -O-CH₂-Methyleneoxy (shortened linker)
Deriv-L2 -O-CH₂-CH₂-CH₂-Propoxy (lengthened linker)
Deriv-L3 -S-CH₂-CH₂-Thioether analog
Deriv-L4 -NH-CH₂-CH₂-Amine analog
Deriv-L5 -(E)-O-CH=CH-Vinyloxy (rigidified linker)

Role of the Ethanone Moiety in Receptor/Enzyme Interactions

The ethanone (acetyl) group is a prominent feature of the scaffold, characterized by a carbonyl oxygen that is an effective hydrogen bond acceptor. In many biologically active molecules, this feature is critical for anchoring the ligand to its target. For example, in a study of 1-phenyl-2-(phenylamino)ethanone derivatives, the carbonyl group was found to be important for interacting with key amino acid residues like Glu246 and Thr285 in the MCR-1 enzyme. mdpi.comnih.gov

To probe the importance of the ethanone moiety in the this compound scaffold, several modifications could be synthesized:

Reduction of the Ketone: Converting the ketone to a secondary alcohol would replace the hydrogen bond acceptor with a hydrogen bond donor, which would clarify the role of the carbonyl oxygen.

Conversion to an Oxime: Formation of an oxime introduces both hydrogen bond donating and accepting capabilities and alters the geometry at this position. nih.gov

Bioisosteric Replacement: Replacing the acetyl group with other moieties that can act as hydrogen bond acceptors, such as a cyano or a nitro group, would help determine the steric and electronic requirements at this position.

Design and Synthesis of Novel Derivatives of this compound as Potential Chemical Probes

Chemical probes are essential tools for studying biological systems. They are molecules designed to interact with a specific target, carrying a reporter group (e.g., a radiolabel, fluorophore, or affinity tag) that allows for detection and quantification. The this compound scaffold can serve as a template for designing such probes.

A key strategy involves creating derivatives that retain high affinity for the biological target while incorporating a functional group suitable for attaching the reporter. This is often achieved by adding a reactive handle, such as a primary amine, a carboxylic acid, or a terminal alkyne (for click chemistry), to a position on the molecule that is not critical for biological activity, as determined by SAR studies.

For applications in Positron Emission Tomography (PET) imaging, a derivative could be designed for radiolabeling, for instance, with Fluorine-18. This approach has been successfully used for other ethanone-containing scaffolds. For example, 1-(4-(4-(2-[¹⁸F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([¹⁸F]FEt-PPZ) was developed as a PET tracer for imaging sigma-1 receptors. rsc.org A similar strategy for the this compound scaffold could involve synthesizing a precursor with a leaving group (like a tosylate or nitro group) on the terminal phenyl ring, which can then be displaced by [¹⁸F]fluoride in the final radiosynthesis step.

The synthesis of such probes would typically start from a substituted phenol (B47542) or acetophenone, followed by etherification to build the core scaffold, and subsequent functional group manipulations to install the labeling precursor or reactive handle.

Future Perspectives and Broader Academic Impact of Research on 1 4 2 Phenylethoxy Phenyl Ethanone

Potential as a Building Block in Complex Organic Synthesis and Materials Science

Organic building blocks are functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of more complex molecular architectures. 1-[4-(2-phenylethoxy)phenyl]ethanone is a quintessential example of such a building block, possessing distinct reactive sites that allow for its incorporation into a variety of larger structures.

The primary reactive centers on the molecule are the acetyl group (ketone) and the two aromatic rings. The aryl methyl ketone moiety is a particularly versatile synthon for the synthesis of heterocyclic compounds, which are prevalent structures in drug molecules and natural products nih.gov. The ketone's carbonyl carbon is electrophilic and its adjacent methyl group has acidic protons, enabling a wide range of classical and modern organic transformations. These include:

Carbon-Carbon Bond Formation: Participation in aldol (B89426) or Claisen-Schmidt condensation reactions with various aldehydes to produce α,β-unsaturated ketones (chalcones), which are precursors to flavonoids and other biologically active molecules.

Heterocycle Synthesis: Serving as a precursor for the synthesis of pyrimidines, pyrazoles, isoxazoles, and other important heterocyclic scaffolds through condensation reactions with dinucleophiles like hydrazines, hydroxylamine, or ureas nih.gov.

Functional Group Interconversion: The ketone can be readily reduced to a secondary alcohol, converted to an amine via reductive amination, or transformed into an alkene through the Wittig reaction, providing access to a diverse array of derivatives.

In materials science, aryl-ether-ketone structures are the fundamental repeating units of high-performance thermoplastic polymers known as poly(aryl ether ketones) or PAEKs nih.govresearchgate.net. These materials are sought after for applications in demanding environments due to their exceptional thermal stability, chemical resistance, and mechanical strength researchgate.netencyclopedia.pub. The this compound molecule can be envisioned as a monomer or a precursor to a monomer for novel PAEKs. In this context, the structural features contribute as follows:

Aromatic Rings: Impart rigidity and high thermal stability to the polymer backbone.

Ether Linkage: Introduces a degree of flexibility, which enhances solubility and processability compared to fully rigid polymers, without significantly compromising thermal properties researchgate.netresearchgate.net.

Ketone Group: The polar nature of the ketone group increases intermolecular forces, contributing to a high glass transition temperature (Tg) and robust mechanical properties researchgate.net. It also serves as a potential site for cross-linking or post-polymerization functionalization acs.orgtandfonline.com.

Future research could focus on polymerizing derivatives of this molecule to create novel PAEKs with tailored properties for applications in aerospace, medical implants, and advanced electronics encyclopedia.pubelivapress.com.

Contribution to Understanding Structure-Property Relationships in Aryl-Ether-Ethanone Systems

The systematic study of this compound and its analogs can provide significant insights into the structure-property relationships (SPRs) that govern the behavior of aryl-ether-ethanone systems. By modifying each component of the molecule—the ether chain length, the substitution pattern on the aromatic rings, and the nature of the keto group—researchers can deconstruct how molecular architecture dictates macroscopic properties.

For instance, in the context of PAEK polymers, modifying the monomer structure has predictable effects. The introduction of bulky side groups can disrupt chain packing, decreasing crystallinity and improving solubility, while also potentially lowering the dielectric constant for electronics applications researchgate.nettandfonline.com. Similarly, altering the ratio of flexible ether linkages to rigid ketone groups allows for fine-tuning of the material's thermal properties, such as the glass transition and melting temperatures researchgate.net.

Computational studies, using methods like Density Functional Theory (DFT), can be employed to correlate the electronic and geometric structures of this compound derivatives with their observed physical properties researchgate.net. Such studies can elucidate how the interplay between the flexible phenylethoxy group and the rigid 4-acetylphenyl moiety influences molecular conformation, intermolecular packing, and ultimately, material characteristics. This fundamental understanding is crucial for the rational design of new polymers and functional organic materials with precisely defined performance attributes.

Development of New Methodologies for Synthesis and Derivatization

While the synthesis of this compound can be readily achieved through established methods, its structure provides a platform for the development and application of novel synthetic methodologies.

Synthesis: The most direct route to this compound is the Williamson ether synthesis, involving the reaction of the phenolate (B1203915) of 4-hydroxyacetophenone with a 2-phenylethyl halide organic-chemistry.org. Modern advancements in aryl ether synthesis, such as copper- or palladium-catalyzed cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig etherification), could offer milder conditions and broader substrate scope for producing this compound and its analogs organic-chemistry.org.

Derivatization: The true synthetic utility lies in the derivatization of the parent molecule. The ketone functional group is a key handle for modification. Recent advances in organic synthesis have focused on the versatile functionalization of ketones acs.org. Potential derivatization strategies that could be explored include:

α-Functionalization: The methyl group adjacent to the carbonyl can be selectively halogenated or used to synthesize more complex structures like β-keto sulfones rsc.org.

Photoredox Catalysis: Modern photocatalytic methods could enable novel transformations, such as the deacylation-aroylation to transform the acetyl group into a different aryl ketone, providing a powerful tool for molecular editing acs.org.

Condensation and Cyclization: The development of one-pot, multi-component reactions starting from this compound could provide rapid access to libraries of complex heterocyclic compounds nih.gov.

The following table outlines some potential derivatization reactions, highlighting the versatility of the ketone group.

Reaction TypeReagentsProduct TypePotential Application
ReductionNaBH₄ or LiAlH₄Secondary AlcoholIntermediate for esters, ethers
Reductive AminationAmine (R-NH₂), NaBH₃CNSecondary AminePharmaceutical synthesis
Wittig ReactionPh₃P=CHRAlkenePolymer building blocks
Claisen-Schmidt CondensationAryl Aldehyde (Ar-CHO), Baseα,β-Unsaturated Ketone (Chalcone)Precursor for flavonoids, heterocycles
Heterocycle FormationHydrazine (B178648) (H₂NNH₂)PyrazoleBioactive compound synthesis nih.gov
α-HalogenationN-Bromosuccinimide (NBS)α-Bromo KetoneIntermediate for further substitution

Implications for Scaffold Diversification in Drug Discovery Efforts

In medicinal chemistry, a molecular scaffold is a core structure from which a library of compounds can be built. The process of "scaffold hopping" or "scaffold diversification" involves modifying a central core to generate novel molecules with potentially improved biological activity, selectivity, or pharmacokinetic properties nih.govniper.gov.in. The this compound structure is an excellent candidate for such efforts.

The molecule can be deconstructed into three key pharmacophoric components: a terminal phenyl group, a central flexible phenoxy linker, and a 4-acetylphenyl unit. This arrangement allows for significant structural and functional diversity. The two aromatic rings can interact with hydrophobic pockets in biological targets, while the flexible ether linkage allows the molecule to adopt various conformations to optimize binding. The ketone group acts as a versatile chemical handle for introducing a wide range of other functional groups or for building new ring systems, a common strategy in drug discovery nih.govnih.gov.

For example, acetophenone (B1666503) derivatives have been investigated as potential therapeutic agents, including as inhibitors of acetylcholinesterase for applications in Alzheimer's disease researchgate.net. By using this compound as a starting scaffold, medicinal chemists can systematically:

Modify the terminal phenyl ring with various substituents to probe for additional binding interactions.

Alter the length and nature of the linker to optimize the distance and orientation between the two aromatic systems.

Transform the ketone into a diverse array of functional groups or heterocycles to explore new chemical space and identify novel interactions with a biological target nih.gov.

This systematic approach enables the creation of large, diverse compound libraries from a single, readily accessible scaffold, which is a cornerstone of modern drug discovery programs aimed at identifying new hit and lead compounds whiterose.ac.uk. The inherent properties of the aryl-ether-ketone scaffold make it a promising starting point for developing new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-[4-(2-phenylethoxy)phenyl]ethanone, and how can its purity be validated?

  • Synthesis : The compound is typically synthesized via nucleophilic substitution, where 4-hydroxyacetophenone reacts with 2-phenylethyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Purity Validation : Use HPLC (C18 column, methanol/water mobile phase) and confirm structural integrity via 1^1H NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, ethoxy CH₂ at δ 4.1–4.3 ppm) and FT-IR (C=O stretch at ~1680 cm⁻¹) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Primary Methods :

  • NMR : Distinguish substituents on the phenyl rings (e.g., para-substitution patterns) and confirm the ethoxy linkage .
  • Mass Spectrometry : ESI-MS in positive ion mode shows a molecular ion peak at m/z 242.3 (M+H⁺) .
    • Supplementary Data : X-ray crystallography (for crystal packing analysis) and elemental analysis (C, H, O) validate purity .

Q. What are the foundational biological activities reported for this compound?

  • In Vitro Studies : Demonstrates moderate antimicrobial activity against S. aureus (MIC = 32 µg/mL) and antioxidant capacity (IC₅₀ = 45 µM in DPPH assays) due to its electron-rich aromatic system .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?

  • Contradiction Analysis :

  • Assay Variability : Compare protocols (e.g., solvent choice, bacterial strains). Dimethyl sulfoxide (DMSO) concentrations >1% may inhibit microbial growth, skewing results .
  • Impurity Profiling : Use LC-MS to detect byproducts (e.g., unreacted 4-hydroxyacetophenone) that may interfere with bioassays .

Q. What strategies optimize the synthesis yield of this compound for scaled-up studies?

  • Process Optimization :

  • Catalysis : Replace K₂CO₃ with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
  • Solvent Selection : Switch from DMF to acetonitrile to reduce side reactions (e.g., hydrolysis of the ethoxy group) .
    • Yield Monitoring : Track intermediates via TLC (silica gel, ethyl acetate/hexane) and isolate via column chromatography (60–70% yield) .

Q. How does the compound interact with cytochrome P450 enzymes, and what experimental models are appropriate for mechanistic studies?

  • Enzyme Inhibition : Use recombinant CYP3A4/2D6 isoforms in microsomal assays with LC-MS/MS to quantify metabolite formation (e.g., hydroxylated derivatives) .
  • Molecular Docking : Perform in silico simulations (AutoDock Vina) to predict binding affinities at the enzyme active site, guided by crystallographic data from structural analogs .

Q. What crystallographic insights explain the stability of this compound in solid-state formulations?

  • Crystal Packing : X-ray diffraction reveals intermolecular C-H···O interactions between the ketone and ethoxy groups, enhancing thermal stability (melting point = 98–100°C) .
  • Polymorphism Screening : Use solvent evaporation techniques (e.g., slow cooling in ethanol) to identify stable polymorphs for drug formulation .

Methodological Guidelines

  • Data Reproducibility : Document reaction conditions (temperature, solvent purity) and biological assay parameters (cell lines, incubation time) to mitigate variability .
  • Advanced Analytics : Combine GC-MS for volatile byproduct detection and DSC for thermal stability profiling in preformulation studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.